molecular formula C13H19NO2 B3421498 (4-Benzyl-3-methylmorpholin-3-yl)methanol CAS No. 218594-70-8

(4-Benzyl-3-methylmorpholin-3-yl)methanol

Cat. No.: B3421498
CAS No.: 218594-70-8
M. Wt: 221.29 g/mol
InChI Key: WBPZLUWUMMIRCP-UHFFFAOYSA-N
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Description

(4-Benzyl-3-methylmorpholin-3-yl)methanol is a morpholine derivative characterized by a six-membered ring containing one oxygen and one nitrogen atom. Key structural features include:

  • A benzyl group at the 4-position of the morpholine ring.
  • A methyl group and a hydroxymethyl (-CH₂OH) group at the 3-position.

Its stereochemistry and functional groups influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

(4-benzyl-3-methylmorpholin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(10-15)11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPZLUWUMMIRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-70-8
Record name (4-benzyl-3-methylmorpholin-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-3-methylmorpholin-3-yl)methanol typically involves the reaction of benzylamine with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring. The final step involves the reduction of the intermediate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-3-methylmorpholin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

(4-Benzyl-3-methylmorpholin-3-yl)methanol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Benzyl-3-methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (R)-(4-Benzylmorpholin-3-yl)methanol (CAS: 101376-26-5) and (S)-(4-Benzylmorpholin-3-yl)methanol (CAS: 91271-82-8) Similarity: 1.00 (structural similarity) . Key Difference: Stereochemistry at the 3-position. Impact: Enantiomers may exhibit divergent biological activities due to chiral recognition in receptor binding .

Functional Group Variants

  • 2-Morpholin-4-ylmethylbenzylamine (CAS: 10316-00-4)

    • Similarity : 0.88 .
    • Key Difference : Replacement of the hydroxymethyl group with a benzylamine moiety.
    • Impact : Increased basicity due to the amine group, altering solubility (lower water solubility) and reactivity (e.g., susceptibility to acylation) .
  • (4-(Morpholinomethyl)phenyl)methanamine (CAS: 101376-26-5) Similarity: 0.88 . Key Difference: A phenylmethanamine group replaces the benzyl-morpholine backbone.

Substituent Position Variants

  • (4-Benzylmorpholin-2-yl)methanol (CAS: 106973-36-8) Similarity: 0.61 . Key Difference: Hydroxymethyl group at the 2-position instead of the 3-position. Impact: Altered hydrogen-bonding capacity and steric effects, influencing solubility and catalytic activity .

Heterocyclic and Boronic Acid Derivatives

  • (4-Bromo-3-methylphenyl)methanol Key Difference: A bromophenyl group replaces the morpholine ring. Impact: Increased molecular weight (due to bromine) and altered electronic properties (electron-withdrawing effect), affecting reactivity in cross-coupling reactions .
  • 4-Benzyloxy-3-phenethoxyphenol (C3) Key Difference: Contains phenolic and ether groups instead of a morpholine ring. Impact: Higher lipophilicity, making it suitable for membrane-permeable applications .

Data Table: Structural and Functional Comparisons

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Solubility (Water) Reactivity Notes
(4-Benzyl-3-methylmorpholin-3-yl)methanol Morpholine, 4-benzyl, 3-methyl, -CH₂OH ~265.34* Moderate Alcohol oxidation susceptibility
(R)-(4-Benzylmorpholin-3-yl)methanol Morpholine, 4-benzyl, -CH₂OH ~251.31* High Chiral-dependent bioactivity
2-Morpholin-4-ylmethylbenzylamine Morpholine, benzylamine ~248.35* Low Amine acylation/alkylation
(4-Bromo-3-methylphenyl)methanol Bromophenyl, -CH₂OH ~201.06 Low Suzuki coupling candidate

*Calculated based on structural formula.

Biological Activity

(4-Benzyl-3-methylmorpholin-3-yl)methanol, with the chemical formula C12_{12}H17_{17}NO2_2 and CAS number 218594-70-8, is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group. Its structural formula is depicted as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as signaling and metabolism.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting neuroprotective effects.

Antimicrobial Properties

Research indicates that morpholine derivatives possess antimicrobial properties. Studies have shown that this compound exhibits varying degrees of antibacterial activity against several strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound showed selective cytotoxicity with IC50_{50} values ranging from 10 to 30 µM in assays against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound derivatives for their anticancer properties. The compound demonstrated significant inhibition of cell proliferation in MCF-7 cells, with a potential mechanism involving apoptosis induction through caspase activation.
  • Neuroprotective Effects :
    Research published in Neuroscience Letters investigated the neuroprotective effects of this morpholine derivative in models of oxidative stress. Results indicated that the compound reduced neuronal cell death induced by hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Benzyl-3-methylmorpholin-3-yl)methanol
Reactant of Route 2
(4-Benzyl-3-methylmorpholin-3-yl)methanol

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